1-azido-2-bromo-4-chlorobenzene
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Overview
Description
1-Azido-2-bromo-4-chlorobenzene is an organic compound with the molecular formula C6H3BrClN3. It is a derivative of benzene, substituted with azido, bromo, and chloro groups. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
1-Azido-2-bromo-4-chlorobenzene can be synthesized through several routes. One common method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction to introduce the bromine atom . The azido group can then be introduced via nucleophilic substitution using sodium azide under appropriate conditions . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Azido-2-bromo-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where the bromo group is replaced by a different substituent, facilitated by palladium catalysts.
Common reagents used in these reactions include sodium azide, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-2-bromo-4-chlorobenzene has diverse applications in scientific research:
Biology: The compound’s azido group makes it useful in bioconjugation techniques, where it can be linked to biomolecules for imaging or therapeutic purposes.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1-azido-2-bromo-4-chlorobenzene exerts its effects depends on the specific reaction or application. In bioconjugation, the azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules .
Comparison with Similar Compounds
1-Azido-2-bromo-4-chlorobenzene can be compared to other halogenated azido benzenes, such as:
- 1-Azido-4-bromo-2-chlorobenzene
- 1-Azido-2-bromo-4-fluorobenzene
- 1-Azido-2-chloro-4-iodobenzene
These compounds share similar reactivity due to the presence of azido and halogen groups but differ in their specific substituents, which can influence their chemical behavior and applications. The unique combination of bromo and chloro groups in this compound provides distinct reactivity patterns, making it particularly useful in certain synthetic and industrial processes .
Properties
CAS No. |
1272317-01-7 |
---|---|
Molecular Formula |
C6H3BrClN3 |
Molecular Weight |
232.5 |
Purity |
95 |
Origin of Product |
United States |
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